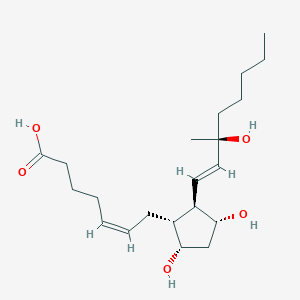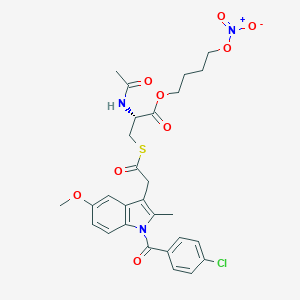
N1-Methyl pantoprazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Methyl pantoprazole is a variant of the drug Pantoprazole . Pantoprazole is a proton pump inhibitor used to treat certain conditions in which there is too much acid in the stomach .
Synthesis Analysis
The synthesis of Pantoprazole involves a cost-effective, scalable, and environmentally benign process. The main synthetic steps (coupling and oxidation) have been carried out for the first time in water, with no need to isolate and purify the intermediates .
Molecular Structure Analysis
The molecular formula of N1-Methyl pantoprazole is C17H17F2N3O4S . It has an average mass of 397.396 Da and a monoisotopic mass of 397.090790 Da .
Chemical Reactions Analysis
Pantoprazole is used in the treatment of peptic ulcer of the duodenum or stomach in the acute phase, including those associated with the use of non-steroidal anti-inflammatory drugs . The release properties of the pantoprazole from pAA-g-Chi-clay were analyzed using different kinetic models and the first-order model and Korsmeyer-Peppas model showed the best fit for the investigated system .
Physical And Chemical Properties Analysis
Pantoprazole is well absorbed, undergoes little first-pass metabolism, and has an absolute bioavailability of approximately 77% . Physico-chemical methods used for pantoprazole assay are spectrophotometry and HPLC .
科学研究应用
Pharmaceutical Formulations
“N1-Methyl pantoprazole” is used in the compounding of liquid and solid dose adjustable formulations . It is a model substance that requires dosage form adjustments to meet the needs of all patients . The chemical stability of pantoprazole is enhanced in solid formulations .
Pediatric Medication
In pediatric medicine, pantoprazole formulations are mostly compounded as capsules . These formulations are designed to meet the specific needs of pediatric patients .
Treatment of Gastro-oesophageal Reflux Disease (GERD)
Pantoprazole is used as a proton pump inhibitor to reduce gastric acidity in Gastro-oesophageal reflux disease . It helps in managing GERDs and acid-related issues .
Healing Gastric and Duodenal Ulcers
Pantoprazole is also used to heal gastric and duodenal ulcers . It helps in reducing the production of stomach acid, which in turn aids in the healing of ulcers .
Drug Delivery Systems
Pantoprazole has been studied for its use in drug delivery systems . For instance, it has been used in the synthesis, characterization, and kinetics of sustained pantoprazole release studies of interpenetrated poly (acrylic acid)-chitosan-bentonite hydrogels .
Process Validation in Pharmaceutical Manufacturing
The pantoprazole tablet is commonly used in the pharmaceutical industry, and its manufacturing process involves a concurrent validation process . This process establishes a relationship between important process attributes, in-process testing, and final product quality .
作用机制
Target of Action
N1-Methyl Pantoprazole, also known as 4CH8A399MM, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .
Mode of Action
N1-Methyl Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by N1-Methyl Pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, it disrupts the final step of this pathway, leading to a decrease in gastric acid secretion .
Pharmacokinetics
Upon oral administration, N1-Methyl Pantoprazole is rapidly and well absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . The compound is primarily metabolized by cytochrome P450 (CYP) 2C19 isozymes .
Result of Action
The primary result of N1-Methyl Pantoprazole’s action is the suppression of gastric acid secretion. This leads to the treatment of conditions such as gastroesophageal reflux disease (GERD), prevention of recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome .
Action Environment
The action of N1-Methyl Pantoprazole is influenced by the acidic environment within the gastric parietal cells. The compound is converted into its active form in this acidic environment before it inhibits the H+/K±ATPase at parietal cells of the stomach .
安全和危害
未来方向
Pantoprazole is used to treat certain conditions in which there is too much acid in the stomach. It is used to treat erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD), a condition where the acid in the stomach washes back up into the esophagus . The use of pantoprazole should be as per the prescription of a healthcare professional .
属性
IUPAC Name |
5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYXCHABHQOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methyl pantoprazole | |
CAS RN |
624742-53-6 |
Source


|
| Record name | N1-Methyl pantoprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0624742536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-METHYL PANTOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH8A399MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



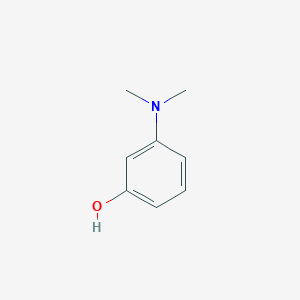
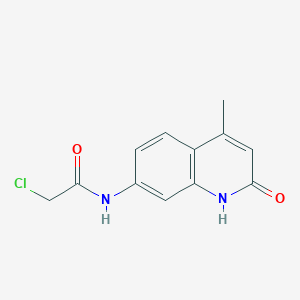
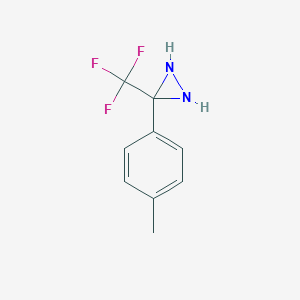


![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)
